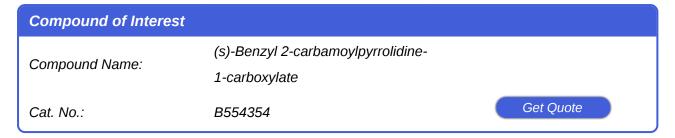


An In-depth Technical Guide to Cbz-Lprolinamide: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-prolinamide, chemically known as **(S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate**, is a pivotal chiral building block in the landscape of synthetic organic chemistry and medicinal chemistry. As a derivative of the naturally occurring amino acid L-proline, it incorporates the foundational pyrrolidine ring, conferring unique conformational rigidity to molecules in which it is integrated. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom renders the amine functionality stable under a variety of reaction conditions, making Cbz-L-prolinamide an invaluable intermediate in the synthesis of complex peptides and chiral pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies.

Chemical Structure and Stereochemistry

The chemical structure of Cbz-L-prolinamide is characterized by a pyrrolidine ring at its core. The nitrogen atom of this ring is protected by a carbobenzyloxy (Cbz) group, and a carboxamide group is attached to the C2 carbon.



Stereochemistry: The designation "L" in Cbz-L-prolinamide signifies that it is derived from the natural L-proline, which corresponds to the (S) configuration at the alpha-carbon (C2 of the pyrrolidine ring). This specific stereochemistry is crucial for its application in the synthesis of stereochemically pure target molecules, particularly in the development of pharmaceuticals where enantiomeric purity is a critical determinant of therapeutic efficacy and safety.

The absolute stereochemistry is denoted by the (S) descriptor in its systematic IUPAC name. The SMILES notation C1C--INVALID-LINK--C(=O)N further confirms the (S)-configuration at the chiral center.

Chemical Structure Diagram```dot

// Node labels with high contrast N1_label [pos="0,0.5!", label=<N>]; C2_label [pos="1,1!", label=<C>]; C3_label [pos="2,0.5!", label=<C>]; C4_label [pos="2,-0.5!", label=<C>]; C5_label [pos="1,-1!", label=<C>]; C_amide_label [pos="1.5,2!", label=<C>]; O_amide_label [pos="2.2,2.3!", label=<O>]; N_amide_label [pos="1.5,2.7!", label=<NH $_2$ >]; C_cbz_label [pos="-1,1!", label=<C>]; O1_cbz_label [pos="-1.5,1.5!", label=<O>]; O2_cbz_label [pos="-1.5,0.5!", label=<O>]; CH2_cbz_label [pos="-2.5,0.5!", label=<CH $_2$ >]; Benzene_label [pos="-4,0.5!", shape=circle, label="", style=solid, color="#202124", penwidth=2]; }

Caption: Synthetic utility of Cbz-L-prolinamide.

Conclusion

Cbz-L-prolinamide is a cornerstone chiral intermediate for chemists engaged in the synthesis of peptides and complex, stereochemically defined molecules. Its well-defined (S)-stereochemistry, coupled with the robust Cbz protecting group, provides a reliable and versatile tool for constructing intricate molecular architectures. The synthetic protocols for its preparation are well-established, allowing for its production on a scale suitable for research and development purposes. While not a direct participant in known biological signaling, its role as a precursor to bioactive molecules underscores its significance in the advancement of pharmaceutical and life sciences research.

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